molecular formula C20H16N2O4S B2485155 N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide CAS No. 303988-35-4

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide

Cat. No.: B2485155
CAS No.: 303988-35-4
M. Wt: 380.42
InChI Key: FXRYSLCGHFZIHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylsulfanyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules. The use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require nucleophiles and suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the phenylsulfanyl group can produce a sulfone derivative .

Scientific Research Applications

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Lacks the nitro and phenylsulfanyl groups, resulting in different chemical and biological properties.

    3-nitro-4-(phenylsulfanyl)benzamide: Lacks the methoxy group, which can influence its reactivity and applications.

    N-(4-methoxyphenyl)-3-nitrobenzamide: Lacks the phenylsulfanyl group, affecting its overall properties.

Uniqueness

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, nitro, and phenylsulfanyl groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-4-phenylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-26-16-10-8-15(9-11-16)21-20(23)14-7-12-19(18(13-14)22(24)25)27-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRYSLCGHFZIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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